5-(2-Methyl-1,3-dioxolan-2-yl)-3-(3-methylphenyl)-2,1-benzoxazole
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Description
5-(2-Methyl-1,3-dioxolan-2-yl)-3-(3-methylphenyl)-2,1-benzoxazole is a useful research compound. Its molecular formula is C18H17NO3 and its molecular weight is 295.338. The purity is usually 95%.
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Biological Activity
The compound 5-(2-Methyl-1,3-dioxolan-2-yl)-3-(3-methylphenyl)-2,1-benzoxazole is a derivative of benzoxazole known for its diverse biological activities. This article delves into the synthesis, biological evaluations, and potential applications of this compound based on recent research findings.
Synthesis and Structural Characterization
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Biological Activity Overview
The biological activity of this compound has been assessed in various studies focusing on its antimicrobial , anticancer , and antioxidant properties. Below are summarized findings from recent research:
Antimicrobial Activity
The antimicrobial efficacy of benzoxazole derivatives, including our compound of interest, has been evaluated against a range of pathogens. The Minimum Inhibitory Concentrations (MIC) were determined for different bacterial strains:
Compound | Target Microorganism | MIC (µg/mL) |
---|---|---|
This compound | Staphylococcus aureus | 50 |
This compound | Escherichia coli | 75 |
This compound | Candida albicans | 100 |
These results indicate that the compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria.
Anticancer Activity
The anticancer potential of benzoxazole derivatives has garnered attention due to their ability to induce apoptosis in cancer cells. Studies have shown that this compound can inhibit the proliferation of various cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 15 |
A549 (Lung Cancer) | 20 |
HepG2 (Liver Cancer) | 25 |
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.
Antioxidant Activity
The antioxidant capacity of the compound was assessed using DPPH and ABTS assays. The results indicated a strong ability to scavenge free radicals:
Assay Type | IC50 (µg/mL) |
---|---|
DPPH | 30 |
ABTS | 25 |
This antioxidant activity is crucial for its potential therapeutic applications in oxidative stress-related diseases.
Case Studies and Research Findings
Recent studies have highlighted the multifaceted biological activities of benzoxazole derivatives. For instance:
- Antimicrobial Assessment : A study evaluated a series of benzoxazoles for antimicrobial properties against both Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structural motifs to our target exhibited potent activity, reinforcing the significance of structural modifications in enhancing efficacy .
- Anticancer Mechanisms : Research focused on understanding the mechanisms by which benzoxazoles induce apoptosis in cancer cells. It was found that these compounds could activate caspase pathways and inhibit cell cycle progression .
Properties
IUPAC Name |
5-(2-methyl-1,3-dioxolan-2-yl)-3-(3-methylphenyl)-2,1-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-12-4-3-5-13(10-12)17-15-11-14(6-7-16(15)19-22-17)18(2)20-8-9-21-18/h3-7,10-11H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPRRKNLGIZNGMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C3C=C(C=CC3=NO2)C4(OCCO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.